2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-5-10-11-6(14-5)9-7(12)13-8(2,3)4/h1-4H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXAVGKVIJBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the 1,3,4 Thiadiazole Scaffold in Contemporary Organic Chemistry
The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. orgsyn.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. orgsyn.orgnih.gov The unique chemical properties of the 1,3,4-thiadiazole nucleus, such as its high aromaticity and ability to participate in hydrogen bonding, contribute to its diverse biological activities. bldpharm.com
Derivatives of 1,3,4-thiadiazole have been extensively studied and have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov The structural versatility of the thiadiazole ring allows for modifications that can fine-tune the pharmacological profile of the resulting molecules. researchgate.net For instance, it can act as a bioisostere of other cyclic structures like pyrimidine, enabling it to interact with biological targets such as enzymes and receptors. nih.gov This has led to the development of several commercially available drugs incorporating this moiety, underscoring its importance in drug discovery and development. nih.govmdpi.com
The table below summarizes some of the key biological activities associated with the 1,3,4-thiadiazole scaffold.
| Biological Activity | Description |
| Antimicrobial | Effective against a range of bacteria and fungi, with some derivatives showing comparable activity to standard antibiotics. nih.govvulcanchem.com |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by interfering with cellular processes like DNA replication. nih.govjmchemsci.com |
| Antiviral | Shows potential in inhibiting the replication of certain viruses, including HIV. nih.govmdpi.com |
| Anti-inflammatory | Demonstrates the ability to reduce inflammation, a key factor in many chronic diseases. orgsyn.org |
| Anticonvulsant | Certain derivatives have shown efficacy in seizure models. nih.gov |
Role of the Tert Butoxycarbonyl Boc Protecting Group in Synthetic Strategies Involving Amino Substituted Heterocycles
The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis. Its primary function is to temporarily mask the reactivity of the amino group, preventing it from participating in unwanted side reactions during a multi-step synthesis. This is particularly crucial when dealing with amino-substituted heterocycles like 2-amino-5-methyl-1,3,4-thiadiazole (B108200), where the amino group's nucleophilicity could interfere with desired chemical transformations at other sites of the molecule.
The popularity of the BOC group stems from its advantageous properties. It is generally stable under a variety of reaction conditions, including basic, nucleophilic, and oxidative environments. However, it can be easily and selectively removed under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality allows for the deprotection of the amino group without affecting other acid-labile functionalities that might be present in the molecule.
The process of introducing the BOC group, known as BOC-protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The BOC-protected amine can then undergo further reactions, such as acylation, alkylation, or coupling reactions, to build more complex molecular architectures. Once the desired modifications are complete, the BOC group can be cleanly removed to reveal the free amino group for subsequent transformations or as the final product. This strategy is fundamental in the synthesis of peptides, pharmaceuticals, and other complex organic molecules.
Chemical Reactivity and Transformations of 2 Boc Amino 5 Methyl 1,3,4 Thiadiazole
Reactivity of the Thiadiazole Core and Substituents
The reactivity of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is a subject of significant interest due to the versatile nature of the 1,3,4-thiadiazole (B1197879) scaffold in medicinal and materials chemistry. The electronic properties of the heterocyclic ring, along with the influence of the amino and methyl groups, govern its participation in various chemical reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Ring
The 1,3,4-thiadiazole ring is an electron-deficient system, which generally renders it resistant to electrophilic substitution directly on the ring carbons. However, the presence of the amino group at the 2-position can activate the ring towards certain electrophilic attacks, although the BOC (tert-butoxycarbonyl) protecting group significantly modulates this reactivity by withdrawing electron density.
Electrophilic substitution, such as halogenation, has been demonstrated on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives. For instance, 2-amino-substituted 1,3,4-thiadiazoles react with bromine in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov While direct electrophilic substitution on the carbon of the thiadiazole ring is challenging, the nitrogen atoms of the ring can be susceptible to electrophilic attack.
Conversely, the electron-deficient nature of the 1,3,4-thiadiazole core makes it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present at the 2- or 5-position. Halogenated 1,3,4-thiadiazoles are valuable intermediates as the halogen atom can be readily displaced by various nucleophiles. ontosight.ai
Functionalization of the Amino and Methyl Groups
The amino group at the 2-position is a key site for the functionalization of this thiadiazole derivative. ontosight.ainih.govdovepress.com The BOC protecting group is crucial in synthetic strategies, allowing for controlled reactions at other sites of the molecule. Deprotection of the BOC group, typically under acidic conditions, liberates the free amino group, which can then undergo a variety of reactions including acylation, alkylation, and condensation to form Schiff bases. ontosight.ainih.gov The reactivity of this amino group allows for the introduction of diverse functionalities, enabling the synthesis of a wide array of derivatives with potential biological activities. nih.govdovepress.com
The methyl group at the 5-position of the 1,3,4-thiadiazole ring exhibits reactivity comparable to that of a methyl group on a picoline ring. ontosight.ai This implies that the methyl protons are acidic enough to be removed by a strong base, allowing for subsequent reactions with electrophiles. This provides a pathway for the elaboration of the side chain at the 5-position, further expanding the molecular diversity that can be achieved from this scaffold. Functionalization at this position has been explored in the context of creating symmetrical and unsymmetrical bis-thiadiazole derivatives. mdpi.com
| Reagent/Condition | Product Type |
| Bromine in Acetic Acid | 5-Bromo-2-amino-1,3,4-thiadiazole derivative |
| Strong Base then Electrophile | Functionalized 5-methyl group derivative |
| Acid (for BOC deprotection) | 2-Amino-5-methyl-1,3,4-thiadiazole (B108200) |
| Aldehydes/Ketones (after deprotection) | Schiff base derivatives |
| Acylating/Alkylating agents (after deprotection) | N-acylated/N-alkylated derivatives |
Transformations Involving the 1,3,4-Thiadiazole Ring
Beyond substitution reactions on the ring and its substituents, the 1,3,4-thiadiazole core itself can participate in various transformations, leading to the formation of other heterocyclic systems. These reactions often involve ring opening, rearrangement, or condensation with other molecules.
Ring Expansion and Contraction Reactions
While specific examples of ring expansion and contraction for this compound are not extensively documented, the broader class of thiadiazoles can undergo such transformations under specific conditions. For instance, certain 1,2,6-thiadiazines have been shown to undergo ring contraction to form 1,2,5-thiadiazoles. researchgate.netrsc.org Photochemical conditions have also been utilized to induce ring contraction in 4H-1,2,6-thiadiazines to yield 1,2,5-thiadiazol-3(2H)-one 1-oxides. acs.org These examples, although involving a different isomer of thiadiazine, highlight the potential for skeletal rearrangements in sulfur-nitrogen heterocycles. The stability of the 1,3,4-thiadiazole ring generally requires forcing conditions for such transformations to occur.
Interconversion with Other Heterocyclic Systems
The 2-amino-1,3,4-thiadiazole scaffold serves as a versatile precursor for the synthesis of various other heterocyclic systems. These transformations often involve the reaction of the exocyclic amino group and one of the ring nitrogen atoms with bifunctional reagents.
One common transformation is the conversion of 2-amino-1,3,4-thiadiazoles into fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles. researchgate.net
Furthermore, condensation reactions with 1,3-dicarbonyl compounds can yield thiadiazolo[3,2-a]pyrimidine derivatives. nih.govresearchgate.net For instance, the reaction of 2-amino-1,3,4-thiadiazole with 2,4-pentanedione results in the formation of 2-thiocyanato-4,6-dimethylpyrimidine. nih.govresearchgate.net
Another notable transformation is the rearrangement of 2-amino-1,3,4-thiadiazoles into triazole derivatives. In the presence of a base like methylamine, 2-amino- and 2-methylamino-1,3,4-thiadiazoles can rearrange to form triazolinethiones. nih.govontosight.ai Additionally, 2-amino-1,3,4-thiadiazoles can be key intermediates in the synthesis of various 1,2,4-triazole (B32235) derivatives. nih.gov
| Reagent/Condition | Resulting Heterocyclic System |
| α-Haloketones | Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole |
| 1,3-Dicarbonyl Compounds | Thiadiazolo[3,2-a]pyrimidine or Thiocyanatopyrimidine |
| Methylamine | Triazolinethione |
Role in Advanced Synthetic Chemistry
A Key Building Block in Multistep Syntheses
The utility of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole as a foundational element in multistep synthetic sequences is well-documented. The tert-butoxycarbonyl (BOC) protecting group on the 2-amino position provides stability under a variety of reaction conditions, allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under acidic conditions, unmasking the amino group for further functionalization at a later stage in the synthesis. This strategic protection and deprotection is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecules.
Utilization in Coupling Reactions
While direct examples of Suzuki-Miyaura coupling involving the carbon backbone of this compound are not extensively reported, the principles of such cross-coupling reactions are widely applied to functionalized thiadiazole systems. For the Suzuki-Miyaura reaction to occur, a halogenated precursor, such as a bromo- or iodo-substituted thiadiazole, is typically required. The BOC-protected amino group can be instrumental in directing or facilitating such halogenation reactions, thereby preparing the scaffold for subsequent cross-coupling.
In a broader context, the Suzuki-Miyaura coupling has been successfully employed for the synthesis of various aryl-substituted thiadiazoles, demonstrating the feasibility of forming carbon-carbon bonds with this heterocyclic system. For instance, the coupling of halo-thiadiazoles with boronic acids in the presence of a palladium catalyst is a powerful method for introducing aryl and heteroaryl moieties, which are prevalent in many biologically active compounds. The BOC-protected amino group in this compound would likely remain intact under these conditions, allowing for the construction of more complex derivatives.
Preparation of Complex Molecular Architectures
The inherent reactivity of the 1,3,4-thiadiazole (B1197879) ring, coupled with the synthetic handle provided by the BOC-protected amino group, makes this compound a valuable precursor for assembling complex molecular architectures. For example, the synthesis of macrocycles containing the thiadiazole unit has been achieved through ring-closing reactions. In such strategies, a linear precursor incorporating the thiadiazole building block can be cyclized, with the BOC group ensuring that the amino functionality does not interfere with the desired transformation. nih.gov
Furthermore, the 1,3,4-thiadiazole core is a recognized pharmacophore, and its incorporation into larger molecules is a common strategy in drug discovery. The use of this compound allows for the methodical construction of these complex, potentially bioactive molecules, where the methyl group provides a point of substitution and the protected amine offers a site for late-stage diversification.
Design and Synthesis of 1,3,4-Thiadiazole-Based Scaffolds for Chemical Diversification
The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govcitedrive.comresearchgate.net Its favorable properties, such as metabolic stability and the ability to engage in various non-covalent interactions, make it an attractive core for the design of new therapeutic agents. nih.govresearchgate.net
Scaffold Design Principles
Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. By systematically modifying the substituents at the 2- and 5-positions of the thiadiazole ring, chemists can explore the chemical space around this core and optimize for desired biological activity. Computational modeling and in silico screening are increasingly used to predict the binding of thiadiazole derivatives to biological targets, further refining the design process.
Libraries of Thiadiazole Derivatives via Parallel Synthesis
To efficiently explore the chemical space around the 1,3,4-thiadiazole scaffold, parallel synthesis techniques are often employed to create large libraries of related compounds. Solid-phase organic synthesis is a particularly powerful tool for this purpose. researchgate.netmdpi.com In this approach, a thiadiazole core, potentially derived from a precursor like this compound, is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a simple washing step.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole, providing detailed information about the chemical environment of each atom.
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers primary evidence for the compound's structure. In deuterated chloroform (CDCl₃), the ¹H NMR spectrum of this compound typically shows a singlet for the methyl protons (C-CH₃) at approximately 2.68 ppm. The nine equivalent protons of the tert-butoxycarbonyl (BOC) group appear as a characteristic singlet at around 1.55 ppm. The amine proton (NH) often presents as a broad singlet.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon of the methyl group resonates at a characteristic upfield shift. The quaternary carbon of the BOC group and the methyl carbons of the BOC group are also readily identified. The two carbons of the thiadiazole ring display distinct chemical shifts, reflecting their different electronic environments.
While specific 2D NMR data such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for this compound are not widely published, their application to similar thiadiazole derivatives is well-documented. HSQC would be used to directly correlate the proton signals to their attached carbons, for instance, confirming the connection between the methyl proton signal at 2.68 ppm and its corresponding carbon signal. HMBC experiments would reveal longer-range couplings (typically 2-3 bonds), which are crucial for establishing the connectivity between quaternary carbons and nearby protons. For example, HMBC would show correlations between the BOC carbonyl carbon and the BOC methyl protons, as well as between the thiadiazole ring carbons and the C5-methyl protons.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C5-CH₃ | 2.68 | Not explicitly reported |
| C(CH₃)₃ | 1.55 | Not explicitly reported |
| NH | Broad singlet | - |
| C=O (BOC) | - | Not explicitly reported |
| C(CH₃)₃ (BOC) | - | Not explicitly reported |
| C2 (Thiadiazole) | - | Not explicitly reported |
| C5 (Thiadiazole) | - | Not explicitly reported |
Note: The table is populated with available data; "Not explicitly reported" indicates that specific values were not found in the searched literature.
Quantitative Structure–Spectral Property Relationship (QSPR) studies are computational methods that correlate the structural features of molecules with their spectroscopic properties. For thiadiazole derivatives, QSPR models can be developed to predict NMR chemical shifts based on a variety of molecular descriptors, such as electronic, topological, and geometrical parameters. These models are valuable for verifying experimentally observed chemical shifts and for predicting the spectra of novel, related compounds. The application of QSPR can aid in the assignment of ambiguous signals and provide deeper insights into the electronic effects of substituents on the thiadiazole ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Characterization
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering complementary information to NMR for a full molecular characterization.
The Infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A prominent band is observed for the N-H stretching vibration, typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the BOC group gives rise to a strong absorption band around 1700 cm⁻¹. The C-N stretching and N-H bending vibrations are also observable. The vibrations associated with the thiadiazole ring, including C=N and C-S stretching, appear in the fingerprint region (below 1600 cm⁻¹).
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400-3200 |
| C=O Stretch (BOC) | ~1700 |
| C-H Stretch (Aliphatic) | ~2980-2850 |
| C=N Stretch (Thiadiazole) | In fingerprint region |
| C-S Stretch (Thiadiazole) | In fingerprint region |
Note: These are approximate ranges and the exact peak positions can vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which confirms the elemental composition of the compound.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule include the loss of the BOC group or parts of it, such as the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da). Cleavage of the thiadiazole ring can also occur, leading to characteristic fragment ions. The observation of the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ is crucial for confirming the molecular weight.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional solid-state structure of a molecule. While the crystal structure of this compound has not been specifically reported in the searched literature, the structures of the parent compound, 2-amino-5-methyl-1,3,4-thiadiazole (B108200), and other thiadiazole derivatives have been determined.
Single Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for this compound was found. Consequently, crystallographic parameters such as the crystal system, space group, unit cell dimensions, and key bond lengths or angles cannot be provided.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a detailed analysis of the crystal packing and the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) governing the supramolecular structure of this compound cannot be conducted.
Other Advanced Characterization Techniques (e.g., Fluorescence, Elemental Analysis)
No experimental data on the fluorescence properties (e.g., excitation/emission spectra) of this compound is available in the reviewed literature.
Similarly, while the theoretical elemental analysis can be calculated, no published experimental (found) values from elemental analysis studies for this specific compound were identified. The theoretical percentages are:
Carbon (C): 41.90%
Hydrogen (H): 5.71%
Nitrogen (N): 18.33%
Oxygen (O): 13.96%
Sulfur (S): 13.99%
A data table comparing theoretical and found elemental analysis values cannot be generated without published experimental results.
Future Research Directions and Challenges
Innovations in Synthesis of Complex Thiadiazole Derivatives
The synthesis of complex 1,3,4-thiadiazole (B1197879) derivatives, including the BOC-protected aminothiadiazole, is moving beyond traditional multi-step, time-consuming methods. Future research is centered on developing more elegant, efficient, and environmentally benign strategies.
Key innovations include:
One-Pot Reactions: Streamlining the synthesis into a single continuous process is a major goal. Efficient one-pot, two-step syntheses of 2,5-disubstituted-1,3,4-thiadiazoles have been developed using reagents like Lawesson's reagent, which facilitates the necessary thionation, cyclization, and oxidation sequence from precursors like aryl hydrazides and aldehydes. semanticscholar.orgelsevierpure.com This approach significantly reduces waste and improves yield, with reported yields often ranging from 75% to 97%. semanticscholar.org Another one-pot strategy involves the reaction of carboxylic acids with thiosemicarbazide (B42300) in the presence of polyphosphate ester (PPE), avoiding the use of toxic additives like POCl₃. mdpi.com
Green Chemistry Approaches: The use of eco-friendly techniques is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering benefits such as dramatically reduced reaction times (from hours to minutes), higher yields, and purer products. scielo.brrsc.org This method has been successfully applied to synthesize various complex heterocyclic systems, including those containing triazole and thiadiazole rings. rsc.orgnih.gov Furthermore, ultrasound-promoted synthesis represents another green method that can enhance reaction rates and yields. nanobioletters.com
Novel Catalysis: The exploration of new catalysts can improve reaction efficiency and selectivity. For instance, chitosan, a naturally occurring biopolymer, has been used as a heterogeneous and eco-friendly basic catalyst in the synthesis of thiazole (B1198619) derivatives under microwave irradiation. nih.gov
| Synthetic Method | Key Features | Typical Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolating intermediates. | Lawesson's reagent; Polyphosphate Ester (PPE); Reflux conditions. | High efficiency, reduced waste, moderate to high yields (75-97%). | semanticscholar.orgelsevierpure.commdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Polar solvents; Microwave synthesizer (e.g., 250-500 W). | Drastically shorter reaction times, high yields, product purity. | scielo.brrsc.orgnanobioletters.com |
| Ultrasonication | Application of ultrasonic waves to promote chemical reactions. | Liquid medium; Ultrasonic bath/probe. | Enhanced reaction rates, eco-friendly, good yields (75-90%). | nanobioletters.com |
| Green Catalysis | Use of environmentally benign catalysts. | Chitosan as a heterogeneous biocatalyst. | Eco-friendly, reusable catalyst, high efficiency. | nih.gov |
Advanced Computational Approaches for Predicting Reactivity and Synthetic Pathways
Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules like 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole, thereby guiding synthetic efforts and predicting potential applications. Density Functional Theory (DFT) is a cornerstone of this approach.
DFT calculations allow researchers to investigate:
Molecular Geometry and Stability: By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and tautomeric preferences. researchgate.net Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have confirmed that the amino tautomer is generally more stable than the imino form. researchgate.net
Electronic Properties and Reactivity: The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comsapub.org A smaller energy gap suggests higher reactivity. cyberleninka.ru For thiadiazole derivatives, the HOMO is often located on the thiadiazole ring and the amino group, indicating these are the primary sites for electron donation in chemical reactions. sapub.org
Spectroscopic Profile: DFT can accurately predict vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to confirm the structure of synthesized compounds. acs.org This synergy between theoretical prediction and experimental results is vital for structural elucidation.
| Computational Parameter | Significance | Typical DFT Method | Reference |
|---|---|---|---|
| Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. | B3LYP/6-311++G(d,p) | mdpi.comnih.gov |
| HOMO Energy | Indicates the electron-donating ability of a molecule. | B3LYP/6-31G | mdpi.com |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. | B3LYP/6-31G | mdpi.com |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. | Calculated from HOMO and LUMO energies. | sapub.orgcyberleninka.ru |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. | Calculated from the optimized geometry. | universci.com |
Exploration of this compound in Novel Material Science Applications
While much of the research on thiadiazoles has been in medicinal chemistry, the unique electronic properties of the 1,3,4-thiadiazole ring make it a compelling building block for novel functional materials. nih.govresearchgate.net The future exploration of this compound in this domain is a promising, albeit nascent, field of research.
The potential applications stem from the inherent characteristics of the thiadiazole moiety:
Coordination Chemistry and MOFs: The nitrogen atoms in the thiadiazole ring act as excellent coordination sites for metal ions. This allows for the self-assembly of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in luminescence, sensing, and catalysis. mdpi.comutq.edu.iq
Luminescent Materials: Thiazole and thiadiazole-containing ligands can form highly luminescent MOFs. For example, a Zr(IV)-based MOF incorporating a thiadiazole-functionalized ligand exhibited strong emission, which could be utilized for chemical sensing. mdpi.com
Organic Semiconductors: The π-conjugated system of the thiadiazole ring, combined with its electron-withdrawing nature, makes it a candidate for n-type semiconductor materials. utq.edu.iq Polymers incorporating thiadiazole rings linked through π-systems have been investigated for their electrochemical properties and potential use in electronics. utq.edu.iq The BOC-amino and methyl groups on the target compound could be used to tune solubility and intermolecular packing, which are critical for material performance.
Challenges in this area include the controlled polymerization of thiadiazole units and the design of complex architectures that optimize the desired electronic or optical properties. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Thiadiazole Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of complex molecules like this compound. These technologies can process vast datasets to identify patterns and make predictions far more rapidly than human researchers. nih.gov
Key applications in thiadiazole research include:
Predicting Molecular Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity or physical properties of novel thiadiazole derivatives based on their structure. researchgate.netymerdigital.comsciforum.net By using molecular fingerprints and various descriptors, ML models can screen virtual libraries of compounds to identify promising candidates before they are synthesized. researchgate.netacs.org
Accelerating Retrosynthesis: AI-driven retrosynthesis tools can propose viable synthetic routes for complex target molecules. arxiv.orgmit.edu These models learn from vast reaction databases to identify the most plausible disconnections and precursor molecules. mit.edu For novel heterocyclic systems where data is scarce, transfer learning techniques can be employed to adapt models trained on general reactions to the specific challenge of heterocycle synthesis. nih.govchemrxiv.org
Reaction Condition Optimization: ML algorithms can also predict the optimal reaction conditions (catalyst, solvent, temperature) by learning from existing reaction data, moving beyond literature trends to find the most effective parameters. arxiv.org
| AI/ML Application | Description | Example Algorithms/Techniques | Impact on Research | Reference |
|---|---|---|---|---|
| QSAR Modeling | Predicts biological activity or properties from molecular structure. | Multiple Linear Regression (MLR), Random Forest, XGBoost. | Enables efficient virtual screening of chemical libraries. | researchgate.netymerdigital.comacs.org |
| Retrosynthesis Prediction | Proposes synthetic pathways for a target molecule. | Seq2Seq models, Graph-based models, Transfer Learning. | Accelerates the design of synthetic routes for novel compounds. | arxiv.orgmit.edunih.gov |
| Property Prediction | Forecasts photophysical or physicochemical properties. | Random Forest, LightGBM, Morgan Fingerprints. | Guides the design of molecules with desired characteristics. | acs.orgresearchgate.net |
| Reaction Optimization | Suggests optimal conditions for a chemical reaction. | Neural Networks. | Improves reaction yields and reduces experimental trial-and-error. | arxiv.org |
The integration of these advanced computational tools presents a significant opportunity to overcome challenges in synthesizing and characterizing novel thiadiazole derivatives, ultimately accelerating the discovery cycle for new materials and therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : Copper-catalyzed cross-coupling reactions using substituted iodobenzenes and thiol precursors (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours are effective. Catalytic systems like CuI/2-picolinic acid enhance regioselectivity and yield. Post-synthesis, BOC protection of the amino group can be achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize ligand-to-catalyst ratios to minimize byproducts like disulfides.
Q. How can spectral techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm BOC-group integration (e.g., tert-butyl protons at δ ~1.3 ppm) and aromatic/thiadiazole proton environments.
- IR : Look for BOC carbonyl stretches (~1680–1740 cm⁻¹) and N–H bending (~1500 cm⁻¹).
- MS : Molecular ion peaks should align with the molecular formula (C₈H₁₂N₄O₂S) and fragmentation patterns .
Q. What factors influence the thermodynamic stability of BOC-protected thiadiazole derivatives under varying conditions?
- Methodological Answer : Stability is governed by substituent effects (e.g., methyl groups enhance ring rigidity) and solvent polarity. BOC groups improve stability in acidic conditions but are prone to cleavage under strong bases. Use differential scanning calorimetry (DSC) to assess decomposition temperatures and DFT calculations to predict relative stability in solvents like water, THF, or DMSO .
Advanced Research Questions
Q. How does the BOC-amino group modulate biochemical interactions in anticancer or antimicrobial studies?
- Methodological Answer : The BOC group sterically shields the amino moiety, altering binding affinity to enzymes (e.g., kinases) or receptors. Compare unprotected vs. BOC-protected analogs using:
- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., A549 lung carcinoma) to assess antiproliferative effects.
- Molecular docking : Simulate interactions with targets like extracellular signal-regulated kinase (ERK) to identify steric clashes or hydrogen-bonding changes .
Q. What electrochemical strategies enable efficient electrosynthesis of 1,3,4-thiadiazole derivatives?
- Methodological Answer : Cyclic voltammetry in acetonitrile with p-benzoquinone as a mediator facilitates oxidative coupling of thiol precursors. Controlled-potential electrolysis at ~0.8 V vs. Ag/AgCl generates reactive intermediates (e.g., thiyl radicals) for regioselective C–S bond formation. Post-electrolysis, purify products via column chromatography and validate using X-ray crystallography .
Q. How can computational methods resolve contradictions in fluorescence or reactivity data for thiadiazole derivatives?
- Methodological Answer :
- TD-DFT : Predict fluorescence emission/excitation wavelengths by modeling excited-state transitions (e.g., π→π* in conjugated systems).
- Molecular dynamics : Simulate solvent effects on photophysical properties (e.g., red shifts in polar solvents).
- Case Study : For blue-light-emitting materials, compare calculated vs. experimental Stokes shifts for derivatives like styryl-substituted thiadiazoles .
Q. What experimental designs address discrepancies in catalytic efficiency for thiadiazole synthesis?
- Methodological Answer : Use a factorial design approach to test variables (catalyst type, solvent, temperature). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
